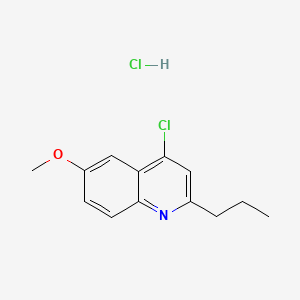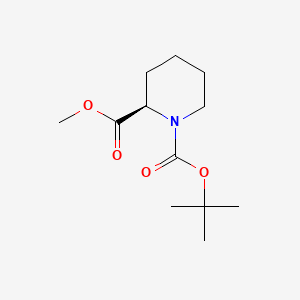
(R)-1-tert-Butyl 2-methyl piperidine-1,2-dicarboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“®-1-tert-Butyl 2-methyl piperidine-1,2-dicarboxylate” is a chemical compound with the CAS Number: 164456-75-1. It has a molecular weight of 243.3 and its IUPAC name is 1-tert-butyl 2-methyl (2R)-1,2-piperidinedicarboxylate .
Synthesis Analysis
The synthesis of this compound involves the reaction of ®-Piperidine-1,2-dicarboxylic acid 1-tert-butyl ester with potassium carbonate (K2CO3) and methyl iodide (MeI) in N,N-dimethyl-formamide (DMF) at room temperature . After stirring overnight, the reaction mixture is diluted with ethyl acetate. The organic layer is then washed with water and brine, dried over anhydrous sodium sulfate (Na2SO4), filtered, and concentrated to yield the product .Molecular Structure Analysis
The molecular formula of this compound is C12H21NO4 . It has 17 heavy atoms, no aromatic heavy atoms, and a fraction of Csp3 of 0.83 . It has 5 rotatable bonds, 4 H-bond acceptors, and no H-bond donors .Physical And Chemical Properties Analysis
This compound is a liquid at room temperature . It has a high gastrointestinal (GI) absorption and is BBB permeant . It is not a substrate for P-glycoprotein and does not inhibit cytochrome P450 enzymes . Its LogP values range from 1.03 to 3.03 . It has a topological polar surface area (TPSA) of 55.84 Ų .Wissenschaftliche Forschungsanwendungen
Synthesis of Vandetanib
A critical review of synthetic routes for Vandetanib, an anticancer drug, emphasized the importance of intermediates like tert-butyl 4-((tosyloxy)methyl)piperidine-1-carboxylate in achieving high yields and commercial viability in industrial-scale production. This review underscores the role of (R)-1-tert-Butyl 2-methyl piperidine-1,2-dicarboxylate derivatives in streamlining the synthesis of complex pharmaceuticals (W. Mi, 2015).
Advancements in Asymmetric Synthesis
The use of chiral sulfinamides, including derivatives of (R)-1-tert-Butyl 2-methyl piperidine-1,2-dicarboxylate, has been highlighted in the stereoselective synthesis of N-heterocycles. These methodologies offer access to a diverse array of piperidines, pyrrolidines, and azetidines, which are fundamental structures in many natural products and drugs, showcasing the compound's utility in enantioselective chemical synthesis (R. Philip et al., 2020).
Environmental Applications
In environmental science, the decomposition of methyl tert-butyl ether (MTBE) using cold plasma reactors has been investigated. Although not directly related to (R)-1-tert-Butyl 2-methyl piperidine-1,2-dicarboxylate, this research points to the broader context of tert-butyl compounds' reactivity and their implications in environmental remediation efforts (L. Hsieh et al., 2011).
Ligand Development for D2-like Receptors
The synthesis and evaluation of ligands for D2-like receptors have been informed by the structural properties of arylcycloalkylamines, such as phenyl piperidines. The review of these compounds, including derivatives of (R)-1-tert-Butyl 2-methyl piperidine-1,2-dicarboxylate, illustrates their role in developing selective and potent receptor antagonists (D. Sikazwe et al., 2009).
Safety And Hazards
Eigenschaften
IUPAC Name |
1-O-tert-butyl 2-O-methyl (2R)-piperidine-1,2-dicarboxylate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H21NO4/c1-12(2,3)17-11(15)13-8-6-5-7-9(13)10(14)16-4/h9H,5-8H2,1-4H3/t9-/m1/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PVMJFJDVCVNWQN-SECBINFHSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCCCC1C(=O)OC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N1CCCC[C@@H]1C(=O)OC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H21NO4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40662560 |
Source


|
| Record name | 1-tert-Butyl 2-methyl (2R)-piperidine-1,2-dicarboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40662560 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
243.30 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(R)-1-tert-Butyl 2-methyl piperidine-1,2-dicarboxylate | |
CAS RN |
164456-75-1 |
Source


|
| Record name | 1-tert-Butyl 2-methyl (2R)-piperidine-1,2-dicarboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40662560 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![5-(4-Iodophenyl)-1H-pyrrolo[2,3-d]pyrimidine-2,4(3H,7H)-dione](/img/structure/B598749.png)

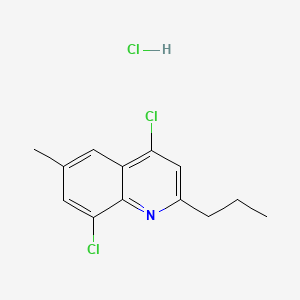
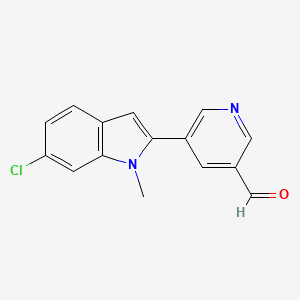
![2-Bromo-5-chlorothiazolo[5,4-b]pyridine](/img/structure/B598757.png)

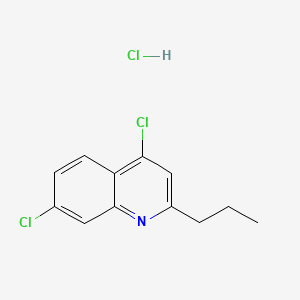

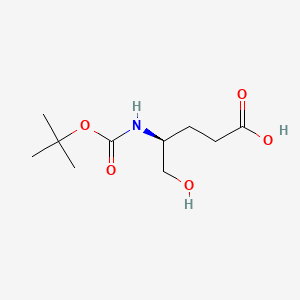

![tert-Butyl 4-({[(4-nitrophenyl)methyl]amino}methyl)piperidine-1-carboxylate](/img/structure/B598764.png)
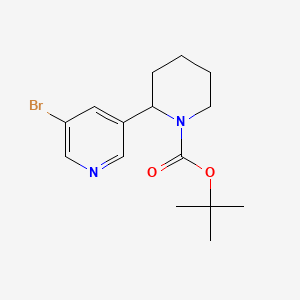
![2-(Chloromethyl)-6-methylimidazo[1,2-b]pyridazine](/img/structure/B598767.png)
